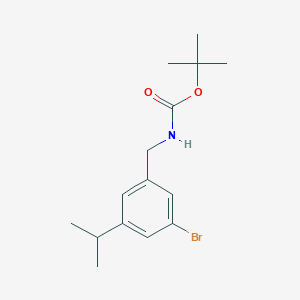

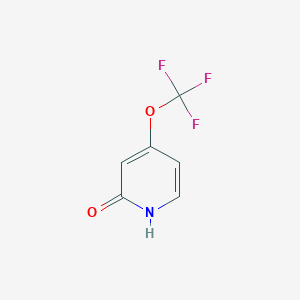

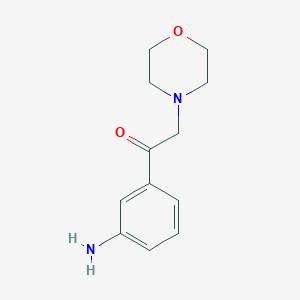

1-(3-Aminophenyl)-2-morpholinoethanone

Descripción general

Descripción

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.

Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques such as X-ray crystallography or spectroscopy.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism by which the reaction occurs.Physical And Chemical Properties Analysis

This includes properties such as the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Analytical Methods and Synthetic Routes

- Analytical Methods for Antioxidant Activity : A review on analytical methods used in determining antioxidant activity highlighted the significance of various tests, including ORAC, HORAC, TRAP, and TOSC, based on the transfer of a hydrogen atom, and CUPRAC, FRAP, based on the transfer of one electron. These methods are critical for assessing the antioxidant capacity of complex samples, which can include derivatives of morpholino compounds (I. Munteanu & C. Apetrei, 2021).

- Synthetic Routes of Rivaroxaban : Research on the synthetic routes of Rivaroxaban, an anticoagulant, and its intermediate 4-(4-aminophenyl)-3-morpholinone, identified favorable commercial value routes for industrialization. This highlights the importance of morpholine and aminophenyl derivatives in pharmaceutical synthesis (Zhang Fu-li, 2012).

Biological Applications

- Antiviral and Anticancer Properties : A study on phytochemicals containing biologically active polyphenols discussed the potential of plant extracts in treating and preventing Covid-19. The review suggests the importance of exploring natural compounds, possibly including morpholino derivatives, for antiviral therapies (K. Chojnacka et al., 2020).

- Gene Function Inhibition in Embryos : Morpholino oligos, including those related to "1-(3-Aminophenyl)-2-morpholinoethanone," have been used to study gene function in various model organisms. This review surveys the successes and limitations of using morpholinos to target maternal and zygotic gene functions, providing insight into their application in developmental biology and genetics (J. Heasman, 2002).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards, and the precautions that should be taken when handling it.

Direcciones Futuras

This could involve potential applications for the compound, areas where further research is needed, or new methods for its synthesis.

For a specific compound, you would need to consult the relevant scientific literature to gather this information. Please note that not all compounds will have information available in all of these categories. If you have a different compound or a more specific question about this one, feel free to ask!

Propiedades

IUPAC Name |

1-(3-aminophenyl)-2-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-3-1-2-10(8-11)12(15)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRFMVVDDDWNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminophenyl)-2-morpholinoethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1459975.png)

![4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1459976.png)

![Methyl (R)-4-((3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1459981.png)

![2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1459982.png)